Product packaging for Cerium(III) chloride(Cat. No.:CAS No. 11098-86-5)

Cerium(III) chloride

Cat. No.: B1198290
CAS No.: 11098-86-5
M. Wt: 246.47 g/mol
InChI Key: VYLVYHXQOHJDJL-UHFFFAOYSA-K
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Description

Contextualization of Cerium(III) Chloride within Lanthanide Chemistry

Cerium is the most abundant of the lanthanide elements. uni-graz.at A key characteristic of cerium is its ability to exist in both +3 and +4 oxidation states, a feature that distinguishes it from most other lanthanides. nih.govperiodic-table.com This dual valency is central to its catalytic activity and redox chemistry. nih.govprochemonline.com In the form of this compound, the Ce³⁺ ion acts as a mild Lewis acid, a property that is instrumental in its applications in organic synthesis. stanfordmaterials.comchemicalbook.comsigmaaldrich.com The oxophilicity of the trivalent cerium ion, meaning its strong affinity for oxygen, allows it to activate carbonyl groups, facilitating nucleophilic attack. nih.gov This characteristic underpins many of its selective transformations in organic chemistry.

The chemistry of organocerium compounds, typically prepared in situ from this compound and organolithium or Grignard reagents, is a significant area of organolanthanide chemistry. wikipedia.org These reagents are highly nucleophilic but almost entirely non-basic, allowing them to participate in addition reactions with substrates that have acidic protons, such as free alcohols and amines, without causing deprotonation. wikipedia.org

Below is a table summarizing the key properties of this compound:

PropertyValue
Chemical Formula CeCl₃
Molar Mass 246.48 g/mol (anhydrous)
372.58 g/mol (heptahydrate)
Appearance Fine white powder
Density 3.97 g/cm³
Melting Point 817 °C (1,503 °F; 1,090 K)
Boiling Point 1,727 °C (3,141 °F; 2,000 K)
Solubility Soluble in water, alcohol

Data sourced from multiple references. wikipedia.org

Historical Trajectories of this compound in Chemical Synthesis and Materials Science

The discovery of cerium in 1803 by Jöns Jacob Berzelius and Wilhelm Hisinger, and independently by Martin Heinrich Klaproth, marked the beginning of lanthanide chemistry. periodic-table.com In 1825, Carl Gustaf Mosander first prepared metallic cerium by the reduction of its chloride with potassium. periodic-table.com

A pivotal moment in the history of this compound's application in organic synthesis was the development of the Luche reduction in 1978 by the French chemist Jean-Louis Luche. thermofisher.com This reaction involves the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols using a combination of this compound and sodium borohydride (B1222165). thermofisher.comproprep.comtcichemicals.com The presence of CeCl₃ is crucial for this high selectivity, as its absence leads to a mixture of 1,2- and 1,4-reduction products. wikipedia.orgchemeurope.com The mechanism involves the cerium ion coordinating to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon and directs the hydride attack. proprep.com

Another significant application of this compound in organic synthesis is in the alkylation of ketones . The use of organocerium reagents, generated from CeCl₃, allows for the smooth alkylation of ketones that would otherwise enolize if treated with simple organolithium or Grignard reagents. wikipedia.orgchemeurope.com

In materials science, this compound has historically been used as a precursor for the synthesis of other cerium salts and cerium-based materials. stanfordmaterials.comsamaterials.com For instance, it is used to prepare cerium(IV) oxide (CeO₂), a material with significant applications in catalysis, polishing, and as a component in solid oxide fuel cells. prochemonline.comrsc.org

The following table highlights key historical applications of this compound:

ApplicationDescription
Luche Reduction Selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols using CeCl₃ and NaBH₄. thermofisher.comproprep.comtcichemicals.com
Ketone Alkylation Facilitates the alkylation of ketones by organocerium reagents, preventing enolization. wikipedia.orgchemeurope.com
Precursor for Cerium Compounds Used as a starting material for the synthesis of other cerium salts and materials like CeO₂. stanfordmaterials.comsamaterials.com
Lewis Acid Catalysis Employed as a Lewis acid catalyst in reactions such as Friedel-Crafts alkylation. stanfordmaterials.comsamaterials.com

Emerging Paradigms and Future Directions for this compound Research

Current research on this compound is expanding into new and exciting areas, driven by the unique properties of cerium and the growing demand for sustainable and efficient chemical processes.

In the realm of green chemistry , this compound is being explored as an environmentally friendly catalyst. chemicalbook.com Its use in multi-component reactions, which allow for the synthesis of complex molecules in a single step, is a testament to its potential in reducing waste and improving reaction efficiency. researchgate.net For example, it has been used to catalyze the synthesis of methoxime derivatives of aromatic aldehydes and ketones under mild conditions. chemicalbook.comnih.gov

Photocatalysis is another burgeoning field where this compound is making an impact. This compound complexes are being investigated for their ability to catalyze C-C bond cleavage and amination of cycloalkanols under visible light. sigmaaldrich.com The development of the hexachlorocerate(III) anion ([CeCl₆]³⁻) as a stable photo-reductant has opened up new possibilities for light-driven redox reactions. prochemonline.com

In materials science , this compound is a key precursor in the synthesis of advanced nanomaterials. prochemonline.comrsc.org It is used to produce cerium oxide nanoparticles with controlled morphologies for applications in biomedical fields and photocatalytic degradation. sigmaaldrich.comsigmaaldrich.com Furthermore, CeCl₃-derived nanolayers are being developed for corrosion-resistant coatings on steel substrates, significantly enhancing their durability in harsh environments. prochemonline.com

The future of this compound research is likely to focus on:

The development of novel catalytic systems for a wider range of organic transformations.

The synthesis of precisely controlled nanostructures for targeted applications in catalysis, medicine, and energy.

The exploration of its role in photoredox catalysis for sustainable chemical synthesis.

Its application in advanced materials, including corrosion inhibitors and functional coatings. prochemonline.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CeCl3 B1198290 Cerium(III) chloride CAS No. 11098-86-5

Properties

CAS No.

11098-86-5

Molecular Formula

CeCl3

Molecular Weight

246.47 g/mol

IUPAC Name

cerium(3+);trichloride

InChI

InChI=1S/Ce.3ClH/h;3*1H/q+3;;;/p-3

InChI Key

VYLVYHXQOHJDJL-UHFFFAOYSA-K

SMILES

[Cl-].[Cl-].[Cl-].[Ce+3]

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Ce+3]

Other CAS No.

15785-07-6
39290-87-4
63938-95-4

Synonyms

CeCl3
cerium trichloride
cerium(III) chloride
cerous chloride
cerous chloride heptahydrate
cerous chloride hexahydrate
cerous chloride octahydrate
cerous chloride, 141Ce-labeled
cerous chloride, 144Ce-labeled

Origin of Product

United States

Methodologies for Cerium Iii Chloride Synthesis and Purification

Anhydrous Cerium(III) Chloride Preparation Techniques

Anhydrous this compound is crucial for many applications, especially in organometallic synthesis, where the presence of water can significantly impact catalytic activity and reaction yields. fishersci.co.uk

High-Temperature Dehydration Strategies (e.g., Ammonium (B1175870) Chloride Route)

One common approach to preparing anhydrous this compound involves the high-temperature dehydration of its hydrated forms, primarily the heptahydrate. Simple rapid heating of the hydrate (B1144303) alone can lead to hydrolysis and the formation of cerium oxychloride (CeOCl). fishersci.co.uknih.govfishersci.seflybase.org To mitigate this, a gradual heating process under vacuum is often employed. For instance, the heptahydrate can be heated gradually to 140 °C over several hours under vacuum to remove water, although this method may still result in small amounts of CeOCl. fishersci.co.uknih.govfishersci.seflybase.org Further heating of the partially hydrated form (CeCl3·H2O) at 400 °C under high vacuum can achieve more complete dehydration. fishersci.co.uk

A more effective method for obtaining pure anhydrous CeCl3 is the ammonium chloride (NH4Cl) route. This strategy involves slowly heating the hydrated this compound with 4 to 6 equivalents of ammonium chloride under high vacuum to temperatures around 400 °C. fishersci.co.uknih.govfishersci.seflybase.org This method helps to minimize the formation of cerium oxide and oxychloride impurities. fishersci.co.uk Industrial processes describe mixing cerium chloride crystals (or liquid) with ammonium chloride in a molar ratio ranging from 1:0.10 to 1:7. ereztech.com The mixture is then heated and dehydrated in a closed system at temperatures between 120 °C and 370 °C, under a vacuum of 0.05-0.095 MPa, to achieve an anhydrous product with a water content of less than 2.0%. ereztech.com

Another high-temperature dehydration method involves heating the heptahydrate with an excess of thionyl chloride (SOCl2) for approximately three hours. nih.govfishersci.seflybase.org

Table 1: Parameters for Anhydrous this compound Preparation via Ammonium Chloride Route ereztech.com

CeCl3:NH4Cl Molar RatioTemperature (°C)Vacuum (MPa)Water Content (%)CeOCl (%) (Reported as water-insoluble substances)
1:0.10 - 1:7120 - 3700.05 - 0.095< 2.0< 1.0 (for specific examples)
1:1.0 (Example)3000.080< 2.0< 1.0
1:3.0 (Example)3200.072< 2.0< 1.0

Direct Halogenation Methods from Cerium Metal

Anhydrous this compound can also be prepared directly from cerium metal through halogenation. This typically involves reacting cerium metal with dry hydrogen chloride (HCl) gas at elevated temperatures, generally between 300 °C and 400 °C. fishersci.co.uknih.govfishersci.seflybase.org This method bypasses the need for hydrate dehydration, but it requires ultrapure cerium and controlled HCl flow to prevent oxide formation. fishersci.co.uk Alternative direct synthesis routes include reacting cerium(IV) oxide (CeO2) with carbon tetrachloride (CCl4) in a pressure vessel or with aluminum chloride (AlCl3) in a sealed quartz ampoule. jkenterprises.com.pk

Solvent-Based Anhydrous Routes

Solvent-based methods offer an alternative to high-temperature solid-state dehydration, aiming for milder conditions and potentially higher purity. One such approach involves azeotropic distillation. This process entails forming a slurry of the this compound hydrate in an organic solvent, such as an aromatic hydrocarbon, followed by refluxing and distilling off the water. atamanchemicals.com This method is designed to quantitatively remove both surface and bonded water, with the goal of producing anhydrous this compound with a water content as low as 1.0% and minimal to undetectable traces of CeOCl. atamanchemicals.com

Synthesis and Characterization of Hydrated this compound Forms

Hydrated forms of this compound are commonly synthesized by reacting cerium oxide or cerium carbonate with hydrochloric acid. nih.gov The most prevalent and commercially available hydrated form is this compound heptahydrate (CeCl3·7H2O). nih.govfishersci.seflybase.orglaboratorynotes.comfishersci.se Other hydrated forms, such as the hexahydrate, are also known. fishersci.se

This compound heptahydrate presents as a white hygroscopic salt. nih.govfishersci.seflybase.orgfishersci.se It is highly soluble in water and, when anhydrous, also dissolves in ethanol (B145695) and acetone. nih.govfishersci.seflybase.orgfishersci.se Upon heating, the heptahydrate begins to lose its water of crystallization above 90 °C and typically becomes anhydrous around 230 °C.

Characterization of hydrated and anhydrous this compound forms employs various analytical techniques:

Thermal Analysis: Thermogravimetry-Differential Thermal Analysis (TG-DTA) is used to investigate the thermal decomposition mechanism of CeCl3·7H2O in air, identifying the completion of dehydration, hydrolysis, and oxidation reactions at specific temperatures.

Structural Analysis: X-ray Diffraction (XRD) is crucial for identifying the phase composition of dehydration and hydrolysis products, such as CeO2, Ce(OH)3, and various hydrated cerium chloride compounds.

Morphological Analysis: Field Emission Scanning Electron Microscopy (FESEM) and Energy Dispersive X-ray Spectroscopy (EDXS) are utilized to examine the morphology and elemental composition of the dehydration products.

Elemental Composition: Elemental analysis can determine the cerium and chloride content. For instance, cerium can be analyzed in the aqueous phase by atomic absorption (AA) or inductively coupled plasma (ICP) spectrophotometry after acid digestion, while chloride ions can be measured by ion chromatography, chloride ion-selective electrode, or titration with silver nitrate (B79036). Complexometric titration is also used to determine the cerium content in both anhydrous and heptahydrate forms. ereztech.com

Water Content: Karl Fischer titration is a standard method for accurately determining the residual water content in the synthesized anhydrous product.

Green Chemistry Approaches in this compound Synthesis

This compound, particularly its heptahydrate form, has gained recognition in green chemistry due to its properties as an efficient, water-tolerant, easy-to-handle, and inexpensive Lewis acid catalyst. wikipedia.orgfishersci.se Its use aligns with green chemistry principles by offering environmental benefits such as minimizing waste and reducing environmental impact. wikipedia.org

Notable green chemistry applications and methodologies involving this compound include:

Biginelli Cyclocondensation Reaction: this compound (at 25 mol%) has been successfully employed as a catalyst in the Biginelli cyclocondensation reaction. This method offers high yields, short reaction times, and a simple work-up procedure, demonstrating its efficiency under various reaction conditions, including solvent-free environments. fishersci.comnih.gov

Synthesis of Methoxime Derivatives: CeCl3·7H2O promotes the eco-friendly synthesis of methoxime derivatives from aromatic aldehydes and ketones. This process is conducted in ethanol at moderate temperatures (50 °C) and notably does not require stringent oxygen-free conditions, contributing to a greener synthesis by reducing the need for inert atmospheres and minimizing waste. wikipedia.org

Mannich Reaction: this compound heptahydrate acts as an efficient and recyclable catalyst for the three-component direct Mannich reaction of anilines and benzaldehydes with acetophenone. This protocol is advantageous due to its high yield, lack of environmental pollution, mild reaction conditions, and simple work-up. fishersci.com

Schiff Base Synthesis: The reaction of primary aromatic amines with aryl aldehydes to yield corresponding Schiff bases has been effectively catalyzed by CeCl3·7H2O under solvent-free conditions, leading to good product yields.

Advanced Purity Assessment and Characterization of Synthetic Products

Ensuring the high purity and accurate characterization of synthetic this compound products is critical for their reliable application in various chemical and industrial processes. Advanced analytical techniques are employed for this purpose.

Purity Assessment:

Water Content: The presence of residual water, especially in anhydrous CeCl3, is a critical impurity. Karl Fischer titration is a precise method used to quantify water content, with reported values for practically anhydrous products being as low as 0.71-0.94%.

Trace Metal Analysis: Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS) are instrumental techniques used to detect and quantify trace metal impurities, ensuring the high purity required for sensitive applications. nih.gov

Oxychloride Content: As discussed, cerium oxychloride (CeOCl) is a common hydrolysis product during dehydration. Its content, often measured as water-insoluble substances, is a key indicator of product purity, with efforts focused on minimizing it to less than 1.0% in optimized synthesis routes. fishersci.co.ukereztech.com

Chloride Ion Content: The concentration of chloride ions can be determined by ion chromatography, using a chloride ion-selective electrode, or through titration with silver nitrate using potassium chromate (B82759) as an indicator.

Cerium Content: The precise cerium content in the product can be determined by complexometric titration ereztech.com or by atomic absorption (AA) or inductively coupled plasma (ICP) spectrophotometry after appropriate acid digestion.

Characterization of Synthetic Products:

Structural and Phase Purity: X-ray Diffraction (XRD) is widely used to confirm the crystal structure (e.g., hexagonal for anhydrous CeCl3) fishersci.seflybase.org and to identify any crystalline impurities or different hydrated phases.

Thermal Stability and Decomposition: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide insights into the thermal stability of the compound, the number of water molecules of crystallization, and the temperatures at which dehydration and decomposition occur.

Morphological Analysis: Field Emission Scanning Electron Microscopy (FESEM) is employed to visualize the morphology, particle size, and surface features of the synthesized this compound, while Energy Dispersive X-ray Spectroscopy (EDXS) provides elemental mapping and quantitative analysis.

Spectroscopic Characterization: For products used in organic synthesis or derived from catalytic reactions, techniques like Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are used to characterize the organic products formed in the presence of this compound, confirming reaction completion and product identity. nih.gov

Physical Properties: Basic physical properties such as appearance (white powder, crystals), density, and melting point are routinely measured to characterize the synthesized product and confirm its identity. ereztech.comfishersci.seflybase.org

Reaction Mechanisms and Reactivity Profiles of Cerium Iii Chloride

Lewis Acidity and Coordination Chemistry of Cerium(III) Chloride

This compound functions effectively as a Lewis acid, activating substrates through coordination, which consequently enhances their electrophilicity and reaction kinetics. fishersci.ca In Pearson's classification, the trivalent cerium ion is considered a "hard cation," demonstrating a strong affinity for "hard bases" such as oxygen and nitrogen donor ligands. wikipedia.org This inherent hardness dictates its coordination preferences and reactivity. wikipedia.org The Lewis acidity of CeCl₃ can be significantly enhanced by the presence of additives like sodium iodide (NaI), leading to increased reactivity in various systems. wikipedia.orgfishersci.sewikipedia.orgwikipedia.org

The coordination geometry of anhydrous CeCl₃ is described as tricapped trigonal prismatic, indicating a nine-coordinate environment around the cerium ion. fishersci.ch For lighter lanthanide ions like CeCl₃, coordination numbers greater than six have been observed, with specific nearest-neighbor Ce³⁺–Cl⁻ distances around 2.81 Å and coordination numbers of approximately 6.52. sigmaaldrich.com

Ligand Exchange Dynamics in this compound Complexes

The dynamic nature of ligand exchange in cerium(III) complexes is crucial for its catalytic applications. Studies have explored the role of dynamic ligand exchange in the oxidation chemistry of cerium(III), highlighting its potential in various chemical transformations. fishersci.at In the context of the Luche reduction, cerium is understood to promote ligand exchange on the boron atom of sodium borohydride (B1222165). fishersci.comnih.gov This exchange leads to the in-situ formation of harder reducing agents, such as sodium methoxyborohydrides (NaHnB(OMe)₄₋n), which are instrumental in achieving selective reductions. fishersci.comnih.gov

Formation of Adducts and Solvates (e.g., Methanol (B129727) Adducts)

This compound is highly hygroscopic, readily forming hydrates upon exposure to moist air; the heptahydrate, CeCl₃·7H₂O, is a common example. fishersci.chnih.govamericanelements.comamericanelements.comaxiomchem.comecostore.com Beyond hydrates, CeCl₃ forms various adducts and solvates with different donor molecules. A notable example is the methanol adduct, CeCl₃(CH₃OH)₄, which has been successfully crystallized from methanol solutions. axiomchem.comwikipedia.orgnih.govnih.govbmrb.io X-ray crystal structure analysis has revealed that the molecular adduct exists as Ce₂Cl₆(CH₃OH)₈, a dimeric form that is believed to persist in solution. axiomchem.comwikipedia.orgnih.gov In this methanol adduct, the cerium ion exhibits an eight-fold coordination, adopting a square antiprismatic geometry. nih.gov Furthermore, this compound forms coordination compounds with various oxygen and/or nitrogen donor ligands, including aliphatic amines, morpholines, piperidines, and pyrazole, leading to the formation of 2:1, 1:1, and 1:2 complexes. nih.gov

Reduction Chemistry Facilitated by this compound

This compound is a valuable and environmentally friendly reagent in organic synthesis, particularly for facilitating various reduction reactions. nih.govamericanelements.comfishersci.atecostore.com It can serve as a reducing agent in organic synthesis, sometimes even replacing sodium borohydride in certain applications. nih.govamericanelements.com

Single Electron Transfer Processes Involving Cerium(III)

While the provided information does not explicitly detail specific single electron transfer (SET) mechanisms involving this compound, the Lewis acidic nature of Ce(III) plays a crucial role in activating substrates for reduction. The reported "redox chemistry of cerium(III)" in the context of dynamic ligand exchange suggests its participation in electron transfer pathways that facilitate various chemical transformations. fishersci.at The enhancement of electrophilicity in carbonyl groups through Ce(III) coordination, as seen in the Luche reduction, primes the substrate for nucleophilic attack, which is a fundamental step in many reduction processes.

Role of this compound in Organometallic Reductions (e.g., Luche Reduction)

This compound is a key component in several organometallic reduction methodologies, most notably the Luche reduction.

Luche Reduction: The Luche reduction is a highly selective organic reaction that converts α,β-unsaturated ketones into allylic alcohols. fishersci.chnih.govfishersci.comecostore.com This transformation typically employs this compound heptahydrate (CeCl₃·7H₂O) in conjunction with sodium borohydride (NaBH₄) in an alcohol solvent, such as methanol, ethanol (B145695), or isopropanol (B130326). fishersci.chfishersci.comecostore.com A key feature of the Luche reduction is its ability to suppress the competing 1,4-conjugate addition, thereby favoring the 1,2-addition product. fishersci.com

The mechanism involves CeCl₃ acting as a Lewis acid catalyst, promoting the methanolysis of NaBH₄ to generate harder reducing agents, specifically sodium methoxyborohydrides (NaHnB(OMe)₄₋n). fishersci.comnih.gov this compound also activates the alcohol solvent and increases the electrophilicity of the carbonyl group, making it more susceptible to nucleophilic attack by the hydride. nih.gov This reaction exhibits chemoselectivity, allowing for the selective reduction of ketones even in the presence of aldehydes, as aldehydes can form inactive methoxy (B1213986) acetals in methanol, thus preventing their reduction. fishersci.com The Luche reduction is known for its efficiency, applicability to a wide range of compounds, and relatively short reaction times (typically 3-5 minutes). fishersci.com For instance, carvone (B1668592) undergoes selective reduction to the allylic alcohol under Luche conditions, whereas in the absence of CeCl₃, a mixture of products is obtained. fishersci.chnih.govamericanelements.comecostore.com

Reaction ComponentRole in Luche Reduction
CeCl₃·7H₂OLewis acid catalyst, activates methanol, enhances carbonyl electrophilicity, promotes ligand exchange on boron. fishersci.comnih.gov
NaBH₄Primary reducing agent. fishersci.comecostore.com
Alcohol Solvent (e.g., Methanol)Solvent, participates in the formation of alkoxyborohydrides. fishersci.com
α,β-Unsaturated KetoneReactant, undergoes selective 1,2-reduction to allylic alcohol. fishersci.comecostore.com

Other Organometallic Reductions: this compound also finds application in other organometallic reactions. It is used to enhance the alkylation of ketones with organolithium and Grignard reagents, effectively suppressing undesirable enolate formation. fishersci.checostore.com Organolithium reagents are reported to be more effective in these CeCl₃-promoted alkylations than Grignard reagents. fishersci.checostore.com Furthermore, CeCl₃ improves the efficiency of reactions involving Grignard reagents with lactones and ester-acetals. sigmaaldrich.com In another application, CeCl₃·7H₂O is part of a decaborane/pyrrolidine/cerium(III) chloride system in methanol for the chemoselective reduction of ketones to alcohols, demonstrating compatibility with various functional groups.

Hydrolysis and Solvolysis Mechanisms of this compound

This compound, especially in its hydrated form (CeCl₃·7H₂O), exhibits distinct behaviors when exposed to water or other protic solvents, leading to hydrolysis or solvolysis reactions. The thermal decomposition of this compound heptahydrate in air involves several stages: dehydration, hydrolysis, and oxidation researchgate.net.

Experimental analysis indicates that the dehydration of CeCl₃·7H₂O completes around 224 °C researchgate.net. Following this, hydrolysis reactions occur within the temperature range of 170-480 °C, where the cerium chloride reacts with water, potentially forming oxychlorides or hydroxides researchgate.net. Oxidation of CeCl₃ to cerium(IV) oxide (CeO₂) typically takes place above 480 °C researchgate.net.

In solution, this compound acts as a Lewis acid, facilitating various organic reactions that often involve interactions with oxygen-containing species and the removal of water. For instance, CeCl₃·7H₂O can catalyze Mannich reactions by coordinating with the carbonyl oxygen of an aldehyde, thereby activating it for nucleophilic attack by an amine, followed by a dehydration step to form an imine intermediate scielo.br. Similarly, in the methoximation of aromatic aldehydes and ketones, CeCl₃·7H₂O coordinates with the carbonyl moiety, promoting nucleophilic attack by methoxylamine and subsequent dehydration nih.gov. These catalytic roles highlight the ability of this compound to interact with protic environments and facilitate water elimination.

The Lewis acidity of hydrated CeCl₃ can be significantly enhanced by the presence of iodide ions, such as sodium iodide (NaI) sci-hub.se. While hydrated CeCl₃ alone shows moderate activation, its activity dramatically increases with iodide, enabling more efficient transformations, such as the deprotection of highly reactive methoxyethoxymethyl (MEM) ethers sci-hub.se. In these systems, CeCl₃ is consumed during the reaction to form an alcoholate, indicating a solvolytic interaction with alcohols sci-hub.se. This suggests that this compound can engage in solvolytic processes where the solvent, or a component derived from it, acts as a nucleophile, leading to the formation of new cerium-ligand bonds and the release of chloride.

Photoinduced Ligand-to-Metal Charge Transfer Mechanisms

This compound plays a crucial role in photoinduced ligand-to-metal charge transfer (LMCT) catalysis, a mechanism distinct from traditional photoinduced electron transfer processes nih.gov. LMCT involves the transfer of an electron from a filled ligand orbital to an empty metal orbital upon light excitation, leading to the formation of an excited state rsc.org. This excited state then undergoes homolytic cleavage of the metal-ligand bond, generating highly reactive ligand-centered radicals and a reduced metal center rsc.org, researchgate.net.

Cerium is particularly well-suited for LMCT catalysis due to its natural abundance and its accessible Ce(III)/Ce(IV) redox couple chemrxiv.org. In many instances, CeCl₃ serves as a precursor for the in situ formation of photoreactive cerium(IV) complexes nih.gov. For example, in the presence of alcoholate ligands, CeCl₃ can form colored cerium(IV) alkoxide complexes nih.gov, chemrxiv.org. Upon visible or near UV-light excitation, these Ce(IV) alkoxide complexes undergo LMCT, leading to the generation of alkoxy radicals and the reduction of Ce(IV) back to Ce(III) nih.gov, researchgate.net. These alkoxy radicals are highly reactive and can participate in subsequent reactions, such as 1,5-hydrogen atom transfer (HAT) processes to form alkyl radicals or β-scission to yield carbonyl compounds and distal carbon-centered radicals nih.gov, chinesechemsoc.org, researchgate.net.

A notable example involves the photoexcitation of the hexachlorocerate(III) anion, [Ce(III)Cl₆]³⁻, which can be formed from CeCl₃ in solution acs.org, nih.gov. Upon UV light absorption, [Ce(III)Cl₆]³⁻ enters an excited state, which can be oxidized to [Ce(IV)Cl₆]²⁻ acs.org. This [Ce(IV)Cl₆]²⁻ species, upon further photoexcitation, undergoes LMCT, resulting in homolytic cleavage and the generation of a reduced [Ce(III)Cl₅]²⁻ complex and a highly reactive chlorine radical (Cl•) nih.gov, rsc.org. This chlorine radical can then abstract a hydrogen atom from unactivated alkanes, initiating radical-based functionalization reactions nih.gov, rsc.org, rsc.org.

The dynamics of these photoexcitation processes have been investigated, revealing rapid events. For instance, in cerium(IV) methoxide (B1231860) chloride, vibrational cooling of the LMCT excited state occurs with a time constant (τ) of approximately 0.4 picoseconds (ps) nih.gov. Bond homolysis, leading to the generation of Ce(III) and an alkoxy radical, follows rapidly with τ ∼ 0.7 ps nih.gov. Geminate charge recombination, or back-electron transfer to reform the ground state, occurs with τ ∼ 4.2 ps nih.gov. The quantum efficiency of LMCT homolysis for Ce(IV) methoxide chloride has been reported to be 0.15 nih.gov.

The application of CeCl₃ in photoinduced LMCT catalysis has enabled various selective transformations, including C–H amination of primary alcohols and alkanes, and C–C bond cleavage of cycloalkanols nih.gov, shanghaitech.edu.cn, researchgate.net. This catalytic approach leverages the unique ability of cerium to generate reactive radical intermediates under mild, light-driven conditions.

Cerium Iii Chloride in Catalysis and Organic Synthesis

Catalytic Applications of Cerium(III) Chloride in Carbon-Carbon Bond Formation

This compound is widely utilized as an acidic promoter in numerous synthetic organic reactions that involve the formation of carbon-carbon bonds. ontosight.airesearchgate.netsigmaaldrich.com Its catalytic activity stems from its Lewis acidic properties, which enable it to activate substrates through coordination, thereby enhancing electrophilicity and reaction kinetics. chemicalbook.com

Aldol (B89426) and Mannich Type Reactions

This compound is an effective catalyst for both Aldol and Mannich type reactions. In Aldol reactions, cerium enolates, generated from this compound and lithium enolates, undergo condensation with ketones or sterically hindered aldehydes to produce β-hydroxyketones in high yields. researchgate.net For instance, in Mukaiyama aldol condensations, this compound-activated reactions perform optimally in a 95:5 mixture of isopropanol (B130326) (i-PrOH) and water. This compound demonstrates superior efficiency compared to indium(III) chloride (InCl₃) in terms of reaction speed and yield, with the this compound-catalyzed process being reversible and kinetically favoring the syn product. acs.org Furthermore, this compound enhances diastereoselectivity in nitrile aldol reactions, leading to high yields of β-hydroxynitriles. sigmaaldrich.com

For Mannich reactions, this compound heptahydrate (CeCl₃·7H₂O) serves as an efficient and recyclable catalyst for the one-pot, three-component direct Mannich reaction. amazonaws.comscielo.brresearchgate.net This method facilitates the synthesis of β-amino ketones from anilines, benzaldehydes, and acetophenone. amazonaws.comscielo.brresearchgate.net The reaction typically proceeds at room temperature in methanol (B129727), offering advantages such as high yields, mild conditions, and a straightforward work-up procedure. amazonaws.comscielo.brresearchgate.net The proposed mechanism involves the coordination of CeCl₃ with the carbonyl oxygen of the aldehyde, activating it for nucleophilic attack by the amine to form an imine intermediate, which is subsequently attacked by the enol. scielo.brresearchgate.netscielo.br

Strecker Reaction for α-Aminonitrile Synthesis

This compound is a highly efficient reagent for the synthesis of α-aminonitriles via a one-pot, three-component condensation. core.ac.ukresearchgate.nettandfonline.comscispace.com This reaction involves carbonyl compounds, amines, and trimethylsilyl (B98337) cyanide (TMSCN) in acetonitrile (B52724), proceeding effectively at ambient temperature to afford α-aminonitriles in excellent yields. core.ac.uktandfonline.com These α-aminonitriles are crucial intermediates for the synthesis of amino acids and various nitrogen-containing heterocycles. core.ac.uktandfonline.com The this compound-promoted Strecker reaction is characterized by its speed, cleanliness, and the high purity of the resulting products. core.ac.uktandfonline.com

Friedel-Crafts Alkylation Reactions

As a Lewis acid catalyst, this compound is employed in Friedel-Crafts alkylation reactions. chemeurope.comsamaterials.commax-sourcing.comstanfordmaterials.com Its utility extends to serving as a precursor for the preparation of other cerium salts, such as cerium(III) trifluoromethanesulfonate, which is itself a potent Lewis acid used in Friedel-Crafts acylation reactions. chemeurope.commax-sourcing.comstanfordmaterials.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura type)

This compound promotes certain cross-coupling reactions. Specifically, cerium trichloride, along with other lanthanide salts, has been shown to promote the palladium-catalyzed cross-coupling of triethylaluminum (B1256330) with bromoarenes. This promotion leads to increased selectivity by reducing undesired hydrodebromination processes. researchgate.net While cerium compounds, including cerium dioxide (CeO₂), are recognized for their roles in various Suzuki-Miyaura type cross-coupling reactions, often as part of more complex catalytic systems (e.g., Pd/Au/porous nanorods of CeO₂ catalysts or heterodinuclear Pd-Ln scaffolds), the direct catalysis of Suzuki-Miyaura reactions solely by this compound is not explicitly detailed in the provided information. mdpi.comacs.orgnih.govprinceton.edunih.gov

Cycloaddition Reactions (e.g., Pyrrole Synthesis, Clauson-Kaas Reaction)

This compound is instrumental in various cycloaddition reactions, including the synthesis of pyrroles and the Clauson-Kaas reaction. This compound heptahydrate (CeCl₃·7H₂O) catalyzes a modular, multicomponent synthesis of 1,2,3,4-tetrasubstituted pyrroles. This reaction is efficiently carried out under microwave irradiation, providing good yields of the desired products in short reaction times. researchgate.net

In the context of the Clauson-Kaas reaction, CeCl₃·7H₂O acts as an effective catalyst for the synthesis of N-aryl pyrroles. researchgate.neteurekaselect.combenthamdirect.comingentaconnect.combenthamscience.com This transformation is typically performed in acetonitrile under reflux, utilizing either conventional heating or microwave irradiation. researchgate.neteurekaselect.combenthamdirect.comingentaconnect.com Moreover, CeCl₃·7H₂O facilitates the synthesis of 1-aryl-2-thiocyanato-1H-pyrroles when employed with an NH₄SCN/Oxiall system. eurekaselect.combenthamdirect.comingentaconnect.com

Functional Group Transformations Mediated by this compound

This compound mediates a variety of functional group transformations in organic synthesis, often enhancing selectivity and yield.

One prominent application is the Luche reduction , where CeCl₃·7H₂O is used in conjunction with sodium borohydride (B1222165). This system enables the selective reduction of α,β-unsaturated carbonyl compounds exclusively to allylic alcohols, effectively suppressing the formation of saturated alcohols. chemeurope.comwikipedia.orgmax-sourcing.com A notable example is the reduction of carvone (B1668592), which yields only the allylic alcohol when CeCl₃ is present, unlike reactions without it that produce a mixture. chemeurope.comwikipedia.org

This compound also plays a crucial role in the alkylation of ketones . It facilitates the alkylation of ketones with organolithium or Grignard reagents by effectively suppressing undesirable enolate formation, which is a common side reaction in the absence of CeCl₃. chemeurope.comwikipedia.orgmax-sourcing.comorgsyn.org Organolithium reagents are reported to be more effective than Grignard reagents in this specific application. chemeurope.comwikipedia.org The presence of CeCl₃ significantly enhances the addition of Grignard reagents to ketones while remarkably suppressing side reactions, particularly enolization. researchgate.net

In deprotection chemistry , CeCl₃·7H₂O is highly effective for the selective cleavage of methoxyethoxymethyl (MEM) ethers to their corresponding alcohols. This transformation occurs under mild and neutral conditions in refluxing acetonitrile, even when other acetal (B89532) protecting groups, such as tetrahydropyranyl (THP) ethers, are present. wikipedia.orgresearchgate.net

Furthermore, this compound mediates the formation of halohydrins and haloamines . Both this compound alone and the CeCl₃/NaI system can convert epoxides and aziridines into their respective β-halohydrins and β-haloamines in acetonitrile. These reactions exhibit high regioselectivity and efficiency, providing excellent yields under mild and neutral conditions. researchgate.net When used with sodium azide (B81097) in acetonitrile, this compound promotes the regioselective ring-opening of epoxides and aziridines to yield 1,2-azidoalcohols and 1,2-azidoamines. chemicalbook.com

This compound also acts as a catalyst in the reduction of nitro compounds . ontosight.ai Additionally, azides can be reduced to primary amines using sodium iodide (NaI) in the presence of CeCl₃·7H₂O in refluxing acetonitrile under neutral conditions, with microwave-assisted procedures further improving reaction rates and yields. researchgate.net

Finally, this compound heptahydrate (CeCl₃·7H₂O) serves as an efficient and eco-friendly promoter for the synthesis of methoxime derivatives . This transformation involves aromatic aldehydes and ketones reacting with methoxylamine hydrochloride (MeONH₂·HCl) and sodium acetate (B1210297) (NaOAc) in ethanol (B145695) at 50°C, without requiring special precautions regarding the presence of oxygen. nih.gov

Advanced Material Synthesis Utilizing Cerium Iii Chloride Precursors

Nanomaterial Fabrication Employing Cerium(III) Chloride

This compound is widely utilized in the synthesis of various cerium-based nanomaterials, including nanoparticles, nanorods, nanocrystals, and more complex doped or core-shell structures. The choice of synthesis method and reaction conditions significantly influences the morphology, size, and properties of the resulting nanomaterials.

This compound is a key precursor for synthesizing cerium oxide (CeO) nanomaterials with controlled morphologies. For instance, ceria nanorods can be formed through a stirring procedure involving this compound heptahydrate and ammonium (B1175870) hydroxide (B78521) rsc.org. Hydrothermal synthesis, a common method, also employs cerium chloride to produce CeO nanoparticles, typically ranging in size from 100 to 200 nm nih.gov. A modified hydrothermal process utilizing cerium chloride hexahydrate, citric acid, and ammonia (B1221849) solution can yield ultrafine and well-dispersed CeO nanoparticles, where citric acid acts as a protective agent to inhibit particle growth nih.gov.

The counter-anions of the cerium source play a crucial role in determining the shape of the resulting cerium oxide nanostructures. When this compound is used as a precursor, it often leads to the formation of nanorods. Studies have shown that anions such as Cl, Br, and I promote the formation of nanorods, while NO favors the synthesis of nanocubes acs.orgresearchgate.netnih.gov. This suggests that halide anions can adsorb onto the surfaces of initial Ce(OH) nanorod nuclei, thereby stabilizing the rod-shape nih.gov.

Homogeneous precipitation is another method where this compound can be used interchangeably with cerium(III) nitrate (B79036) to prepare cerium oxide. Lower initial concentrations of Ce ions in this process can lead to the formation of almost monodisperse, isolated needle-like particles rsc.org. The solution combustion method also employs cerium chloride as a precursor, alongside a fuel like urea (B33335) or glycine, for the rapid synthesis of CeO nanoparticles nih.gov. Furthermore, the microemulsion method has been reported for the synthesis of cerium oxide nanoparticles using cerium chloride as a precursor nih.gov.

Table 1: Synthesis Methods and Morphologies of CeO Nanomaterials from this compound

Synthesis MethodThis compound FormCo-reactants/ConditionsResulting Morphology/SizeReference
Stirring PrecipitationHeptahydrateAmmonium hydroxideCeria nanorods rsc.org
Hydrothermal SynthesisChloride-CeO NPs (100–200 nm) nih.gov
Modified HydrothermalHexahydrateCitric acid, Ammonia solutionUltrafine, well-dispersed CeO NPs nih.gov
Hydrothermal SynthesisCeCl- (Anion effect)Pure nanorods acs.orgnih.gov
Homogeneous PrecipitationChlorideUrea (low Ce concentration)Almost monodisperse, needle-like particles rsc.org
Solution CombustionChlorideUrea or GlycineFine powder of CeO NPs nih.gov
MicroemulsionChloride-CeO nanoparticles nih.gov

This compound can serve as a cerium source for the fabrication of doped cerium-based nanomaterials, where the introduction of foreign elements modifies the properties of the host lattice. Ceria is particularly suitable for doping due to the variable oxidation states of cerium ions (Ce and Ce), which allows for the incorporation of various dopants that can replace cerium in either oxidation state acs.org. Doping is a strategy to improve properties such as band gap and to create oxygen vacancies, enhancing catalytic or other functional properties acs.org.

For instance, silica (B1680970) (SiO)-coated ceria (CeO) nanoparticles, a type of composite or doped nanomaterial, have been synthesized via a water-in-oil microemulsion process, with cerium chloride being one of the sources for the CeO component mdpi.com. While other cerium precursors like cerium(III) nitrate are also used for doped cerium-based nanoparticles, such as cerium-doped calcium phosphate (B84403) nanoparticles for ROS-scavenging properties, the principle of doping cerium-based systems remains consistent mdpi.com. Non-metal dopants, including chlorine (derived from chloride precursors), sulfur, phosphorus, and fluorine, have been incorporated into ceria nanomaterials primarily through calcination and hydrothermal methods, finding applications in photocatalysis and as cathode materials for LiS batteries acs.org.

This compound can be involved in the synthesis of core-shell nanostructures, where a cerium-containing layer forms around a core material. For example, silica (SiO)-coated ceria (CeO) nanoparticles, which can be considered a type of core-shell structure (or at least a composite with a shell-like coating), have been grown using a water-in-oil microemulsion process, with cerium chloride serving as a precursor for the ceria component mdpi.com.

In the context of abrasive particles, a core-shell structure can be prepared where ceria is coated with a transition metal-doped layer on its surface google.com. The preparation method involves surface-modifying ceria particles, followed by mixing and stirring them with a cerium precursor (which can include this compound) and a transition metal precursor. A pre-shell is then formed by adding a precipitant, and the structure is subsequently calcined to yield the final core-shell abrasive particles google.comgoogle.com. This approach highlights the role of this compound in creating complex, multi-component nanomaterials with enhanced functionalities.

Thin Film Deposition Techniques Using this compound Precursors

This compound is also a valuable precursor for depositing cerium-based thin films through various techniques, offering control over film properties and morphology.

The sol-gel method is a widely used technique for preparing cerium oxide thin films, often employing this compound as the precursor. For instance, cerium oxide thin films have been successfully deposited using a sol-gel dip coating technique, where AR grade Cerium chloride, acrylamide (B121943), and N,N bis methylene (B1212753) acrylamide are key components cecri.res.in. These as-deposited films, when heat-treated at various temperatures in air, exhibit a single-phase CeO structure cecri.res.in.

In another application of the sol-gel method, anhydrous this compound (99.9% pure) is dissolved in distilled water to create precursor solutions, typically at concentrations around 0.5 M mdpi.com. Stirring this solution at 60 °C for two hours yields a clear and homogeneous solution, which is then used for the deposition of CeO thin films onto glass substrates mdpi.com. An ethanolic precursor sol containing cerium chloride and citric acid can also be effectively used for dip coating ceria thin films researchgate.net. The sol-gel deposition technique is recognized for its cost-effectiveness, low processing temperatures, and the fine control it offers over the final chemical composition of the films americanelements.com.

Beyond conventional sol-gel deposition, this compound precursors have been adapted for advanced patterning techniques. For example, an ink-jet deposition method can directly pattern dense cerium oxide thin films using a precursor solution containing cerium chloride researchgate.net. Films produced via this method using cerium chloride typically exhibit a porous morphology, characteristic of polycrystalline layers, and show homogeneous light emission researchgate.net.

While this compound is a common precursor for wet chemical synthesis and sol-gel methods, Atomic Layer Deposition (ALD) and Molecular Layer Deposition (MLD) approaches for cerium-based thin films typically utilize other specialized cerium(III) precursors. For instance, the fabrication of cerium-based metal-organic hybrid films via ALD/MLD has been demonstrated using highly reactive cerium(III) guanidinate precursors, such as [Ce(dpdmg)], in combination with organic co-reactants like terephthalic acid (TPA) and hydroquinone (B1673460) (HQ) rsc.orgresearchgate.netresearchgate.netrsc.org. These processes have achieved high growth rates, for example, 5.4 Å per cycle for Ce-TPA and 4.8 Å per cycle for Ce-HQ at a deposition temperature of 200 °C rsc.orgresearchgate.netresearchgate.netrsc.org. Experimental results and density functional theory (DFT) investigations confirm that cerium maintains its +3 oxidation state in these films rsc.orgresearchgate.netresearchgate.netrsc.org.

Another example of ALD for cerium oxide thin films involves the use of commercial Ce(thd) precursor with O on SiO substrates researchgate.net. These ALD and MLD techniques offer precise control over film thickness and composition at the atomic or molecular level, leading to highly uniform and well-controlled cerium-containing thin films for various advanced applications.

Table 2: Key Properties and Applications of Cerium Oxide Thin Films from Sol-Gel Methods

Precursor TypeDeposition MethodHeat Treatment Temperature (°C)Observed Properties/CharacteristicsReference
Cerium chlorideSol-gel dip coatingVarious (e.g., 200-600)Single phase CeO, Optical bandgap 3.53–3.60 eV cecri.res.inmdpi.com
Cerium chlorideInk-jet deposition≤300Porous morphology, homogeneous light emission, good adherence researchgate.net
Cerium chloride, Citric acidSol-gel dip coating-- researchgate.net

Cathodic Electrolytic Deposition of Cerium Oxide

This compound is extensively utilized as a precursor for the cathodic electrolytic deposition of cerium oxide films, primarily for corrosion protection applications on various metallic substrates. This method offers a promising alternative to traditional chromium(VI)-based pre-treatments researchgate.netcapes.gov.br.

The deposition process typically involves aqueous solutions of Ce(III) chloride, or a mixture of water and ethyl alcohol, often with the addition of hydrogen peroxide (H₂O₂). The presence of hydrogen peroxide is significant as it enhances the deposition rate, leading to the formation of smooth and adherent hydrated cerium oxide films researchgate.netcapes.gov.br. The resulting films are generally composed of small particles of hydrated Ce(IV) oxide, frequently exhibiting a substantial amorphous phase researchgate.netcapes.gov.br.

Key deposition parameters, such as the applied cathodic current density, deposition time, and the composition of the electrolyte bath, exert a considerable influence on the characteristics of the deposited films, including the morphology and the development of crack networks researchgate.netcapes.gov.br. Studies have also noted the incorporation of chloride ions into the films during the deposition process researchgate.netcapes.gov.br.

For instance, on mild steel substrates, cathodic electrolytic deposition from Ce(III) chloride solutions produces cerium oxide films that reduce cathodic reaction kinetics, acting as a cathodic inhibitor capes.gov.br. Similarly, on 2024 aluminum alloys, thin cerium oxide films obtained via electrodeposition from CeCl₃/H₂O₂ aqueous solutions provide effective corrosion protection researchgate.netscilit.com. Optimized conditions, such as low current densities (5–8 mA cm⁻²) and short durations (up to 120 seconds), can yield conversion layers approximately 500 nm thick on AA2024 alloy, significantly improving corrosion performance in chloride environments by inhibiting both cathodic and anodic reaction rates researchgate.netmdpi.com. However, the drying process post-deposition can lead to a "dry-mud" morphology with cracks mdpi.com. Depending on the oxygen content in CeCl₃-based alcoholic electrolytes, either Ce₂O₃ or CeO₂ can be obtained researchgate.net.

Luminescent Materials and Phosphors Derived from this compound

This compound serves as a fundamental raw material in the synthesis of various luminescent materials and phosphors, owing to the inherent luminescent properties imparted by cerium(III) ions lookchem.commade-in-china.com.

Ceramics incorporating this compound are employed in the production of scintillation detectors and phosphors lookchem.com. In the development of thin-film electroluminescent (TFEL) devices, CeCl₃ has been utilized as a dopant precursor for SrS:Ce,Cl phosphor films. These films are typically deposited by co-evaporating strontium metal and CeCl₃ in a hydrogen sulfide (B99878) (H₂S) gas atmosphere, with their crystallinity, luminance, and emission spectra being highly dependent on deposition conditions researchgate.net. The inclusion of additives like lithium fluoride (B91410) (LiF) in SrGa₂S₄:CeCl₃ phosphor layers can lead to significantly enhanced luminances researchgate.net.

Furthermore, CeCl₃ is instrumental in the synthesis of co-doped phosphors. For example, (Ce³⁺, Sn²⁺)-codoped sodium chloride (NaCl) phosphors are synthesized from aqueous solutions containing NaCl, CeCl₃, and tin(II) chloride (SnCl₂). In these materials, Ce³⁺ acts as an energy donor to Sn²⁺, leading to a substantial enhancement (approximately four times) of the Sn²⁺ emission band researchgate.net. A similar principle applies to (Ce³⁺, Tb³⁺)-codoped NaCl phosphors, where the addition of terbium(III) chloride (TbCl₃) to the CeCl₃-containing solution results in a more than 500-fold enhancement of the Tb³⁺-related emission, attributed to highly efficient energy transfer from Ce³⁺ to Tb³⁺ researchgate.net.

Cerium(III) compounds are recognized as efficient scintillators due to their rapid and intense fluorescence nih.gov. The 4f → 5d electronic transition characteristic of Ce³⁺ ions, when mixed with a metal-to-ligand charge transfer (MLCT) from Ce³⁺ 4f → X⁻ nd (where X is a halogen), causes a gradual redshift in the emission wavelength across the halide series (Cl–Br–I), with observed emissions at 362 nm, 390 nm, and 514 nm, respectively nih.gov. Hydrated this compound crystals, such as CeCl₃·6H₂O, also exhibit X-ray excited luminescence researchgate.net.

Electrochemical Materials Based on this compound Derivatives (e.g., Fuel Cell Components, Battery Materials)

This compound and its derivatives play a significant role in the development of advanced electrochemical materials, particularly in fuel cell and battery technologies. This compound is recognized as a component in fuel cell technologies and a raw material for hydrogen storage battery materials samaterials.comyunfanhanhai.com.

In proton exchange membrane fuel cells (PEMFCs), cerium ions (Ce³⁺) are crucial for enhancing durability. They act as effective radical scavengers by being oxidized to tetravalent (Ce⁴⁺) ions by hydroxyl radicals, thereby neutralizing reactive radical species generated during electrochemical processes and reducing membrane degradation google.commdpi.comacs.org. This mechanism contributes to improved fuel cell performance and extended lifespan nih.gov. Cerium compounds, including Ce(III) chloride, are also employed as catalysts in fuel cell cathodes sigmaaldrich.com. The incorporation of cerium into poly(p-phenylene)-based multiblock polymers for fuel cell membranes has been shown to significantly improve their chemical durability nih.gov.

Beyond fuel cells, the Ce(III)/Ce(IV) redox couple is fundamental in the operation of redox flow batteries, where it undergoes reversible oxidation and reduction during charge and discharge cycles google.comsoton.ac.uk. In the context of battery materials, cerium chloride has been utilized as a catalyst in the hydrothermal carbonization process for fabricating high-performance cathodes for lithium-ion capacitors. Its inclusion facilitates the formation of micropores, leading to a considerably greater surface area and improved electrochemical performance researchgate.net. Cerium chloride heptahydrate is also specifically listed as a raw material for battery applications honrel.com.

Polymeric and Composite Materials Incorporating this compound

This compound is incorporated into various polymeric and composite materials to impart or enhance specific properties, contributing to advancements in diverse fields, including catalysis, sensing, and biomedical applications.

Cerium compounds, including CeCl₃, are integrated into materials to improve characteristics such as thermal stability and mechanical properties samaterials.com. For instance, this compound heptahydrate (CeCl₃·7H₂O), when supported on silica gel (CeCl₃·7H₂O-SiO₂), functions as a heterogeneous Lewis acid catalyst. This catalyst is effective in organic transformations like Michaelis-Arbuzov reactions, enabling the high-yield synthesis of arylmethyl and heteroaryl phosphonates or phosphinates scholarsresearchlibrary.com.

In the realm of composite materials for sensors, cerium chloride hydrate (B1144303) is a key precursor in the hydrothermal synthesis of cerium vanadate (B1173111) (CeVO₄)/multi-walled carbon nanotube (MWCNT) composites. These composites exhibit good conductivity and electrochemical catalytic performance, making them suitable for the fabrication of sensitive electrochemical sensors mdpi.com.

Furthermore, Ce(III) chloride plays a role in enhancing the properties of polymeric materials for packaging and biomedical uses. This compound heptahydrate is employed in the solvothermal synthesis of cerium-based metal-organic frameworks (MOFs). These MOFs can be incorporated into carbohydrate-based plastics, improving their thermal stability for applications such as food packaging ecu.edu.au. An eco-sustainable and non-toxic catalytic system based on CeCl₃·7H₂O and sodium iodide (NaI) has been developed for the synthesis of poly(lactic acid) (PLLA). This system facilitates the ring-opening polymerization of L-lactide, yielding PLLA with high conversion rates and good molecular weights, making it suitable for various biomedical applications rsc.orgresearchgate.net.

The incorporation of cerium ions into polymeric, ceramic, or hybrid coatings is also explored for corrosion protection, where the cerium ions can modify the coating structure and provide beneficial anti-corrosion properties sciforum.net. Beyond bulk polymers, cerium oxide nanoparticles, often derived from cerium precursors, are integrated into polymeric materials like poly(ether-ether) and poly(ether-ester) block copolymers to enhance their mechanical properties, thermal stability, and photostability, which is particularly relevant for biomedical applications mdpi.com. Moreover, this compound-loaded mesoporous silica nanoparticles (CeCl₃@mSiO₂) are being developed for specific biomedical applications, such as the prevention of diabetic cataract researchgate.net.

Advanced Spectroscopic and Structural Characterization of Cerium Iii Chloride Systems

Electron Paramagnetic Resonance (EPR) Spectroscopy of Cerium(III)

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure and local symmetry of paramagnetic species, including cerium(III) (Ce³⁺). Ce³⁺ possesses a 4f¹ electron configuration, resulting in a ²F₅/₂ ground state. nih.gov EPR spectra of Ce³⁺ are typically observable at low concentrations, generally below 10 mM, and require cryogenic temperatures, often around 4.2 K, due to rapid spin-lattice relaxation at higher temperatures. nih.gov

The interpretation of Ce³⁺ EPR spectra is intricate due to the complex interplay of spin-orbit coupling and crystal field splitting of its J = 5/2 ground state. The crystal field effect splits this ground state into three Kramers doublets (Mⱼ = ±1/2, ±3/2, ±5/2). nih.gov Small variations in the local symmetry can lead to significant differences in the observed g-values and energy separations of these doublets. nih.gov

For instance, in the solid state, the two lowest doublets in CeCl₃ are separated by approximately 38 cm⁻¹. nih.gov Studies on Ce³⁺ doped into cubic host lattices, such as Cs₂NaYCl₆, have revealed isotropic g-factors and linewidths, indicating that the Ce³⁺ ions occupy sites of exact octahedral symmetry. rsc.orgrsc.org Analysis of spin Hamiltonian parameters in such systems suggests that the admixture of ligand orbitals into the ground state follows the order: chloride > oxide > fluoride (B91410). rsc.orgrsc.org

Theoretical and experimental investigations of Ce³⁺ in various crystal environments highlight the sensitivity of g-factors to the local coordination. For example, in BaWO₄ single crystals, the experimental g-factors for an axial Ce³⁺ center were determined as g₁₁ = 1.506 and g⊥ = 2.712. mdpi.com In contrast, for tetragonal Ce³⁺ centers in LiYF₄ crystals, experimental g-factors were reported as approximately g₁₁ = 2.765 and g⊥ = 1.473. znaturforsch.com Furthermore, EPR studies of Ce³⁺ in LaAlO₃ crystals have shown that even in the trigonal phase, the Ce³⁺ EPR spectrum is described by a g-tensor corresponding to orthorhombic local symmetry, implying that the incorporation of Ce at the lanthanum site lowers the local lattice symmetry. arxiv.org

A summary of representative g-factor values for Ce³⁺ in different host matrices is provided in Table 1.

Table 1: Representative EPR g-Factors for Cerium(III) in Various Environments

Host MatrixSymmetryg₁₁ (g-parallel)g⊥ (g-perpendicular)Temperature (K)Reference
CeCl₃ (solid)---- nih.gov
Cs₂NaYCl₆OctahedralIsotropicIsotropic4.2 rsc.orgrsc.org
BaWO₄Axial1.5062.712- mdpi.com
LiYF₄Tetragonal~2.765~1.473- znaturforsch.com
LaAlO₃Orthorhombic--- arxiv.org

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Local Environment Analysis

X-ray Absorption Spectroscopy (XAS), encompassing X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), along with X-ray Photoelectron Spectroscopy (XPS), are indispensable tools for elucidating the oxidation state and local atomic environment of cerium(III) chloride systems.

X-ray Absorption Spectroscopy (XAS) XAS provides detailed information on the local atomic structure and oxidation state of the absorbing atom. mpg.de The Ce L₃-edge XANES region is particularly sensitive to the oxidation state of cerium. researchgate.netmdpi.com Ce(III) species typically exhibit a single, distinct peak in their XANES spectrum, whereas Ce(IV) species are characterized by a prominent doublet. researchgate.netthermofisher.com This difference allows for the qualitative identification and quantitative determination of Ce(III) and Ce(IV) fractions in mixed-valence samples through linear combination fitting (LCF) of reference spectra. researchgate.net For example, XANES studies have confirmed the Ce(III) oxidation state in CeCl₃·7H₂O standards. acs.org Furthermore, XAS has been instrumental in confirming the presence of mixed Ce(III)/Ce(IV) oxidation states in complex cerium-oxo nanoclusters. acs.org

EXAFS, the oscillatory part of the XAS spectrum beyond the absorption edge, yields precise structural parameters such as coordination numbers and interatomic distances. mpg.de For instance, EXAFS analysis of Ce³⁺ in sulfuric acid solutions has determined a Ce³⁺–O coordination number of 8.7 ± 0.6, which is consistent with the presence of [Ce(H₂O)₉]³⁺ species. acs.org

X-ray Photoelectron Spectroscopy (XPS) XPS is a surface-sensitive technique that provides information on the elemental composition, chemical states, and oxidation states of elements within a material. thermofisher.comnii.ac.jprsc.org The Ce 3d core-level spectrum in XPS is highly informative. It consists of well-separated spin-orbit components (Δ = 18.6 eV) that are further split by multiplet interactions. thermofisher.com A key diagnostic feature for distinguishing between Ce(III) and Ce(IV) is the presence of a characteristic peak at approximately 917 eV in the Ce(IV) spectrum, which is notably absent in the Ce(III) spectrum. thermofisher.comnii.ac.jp Comparing the complete Ce 3d envelope with known reference spectra is considered the most straightforward method for assigning cerium oxidation states. thermofisher.com XPS has been successfully applied to determine the chemical state of cerium in various compounds, including mixed-valence systems like CeOBiS₂, where it confirmed the coexistence of Ce³⁺ and Ce⁴⁺. nii.ac.jp Similar to XANES, XPS has also been utilized to confirm mixed Ce(III)/Ce(IV) states in chloride-decorated cerium-oxo nanoclusters. acs.org

Vibrational Spectroscopy (FT-IR, Raman) for Ligand Interaction and Structural Insights

Vibrational spectroscopy, specifically Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides invaluable insights into the molecular structure, bonding, and ligand interactions within this compound systems. These techniques are sensitive to the vibrational modes of atoms and molecules, allowing for the identification of functional groups and structural motifs.

Fourier Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is employed to identify various molecular bonds and functional groups by detecting changes in dipole moment during vibrations. rsc.orgsydney.edu.aumdpi.com For this compound, FT-IR spectra can reveal the presence of water molecules in hydrated forms, with characteristic stretching vibrations for residual water and hydroxyl groups typically observed around 1600 cm⁻¹, 1300 cm⁻¹, and between 3200-3400 cm⁻¹. rsc.org While specific IR spectra for anhydrous CeCl₃ are less commonly detailed in the provided search results, FT-IR spectra for this compound hydrate (B1144303) are available. nih.gov In general, C-Cl stretching modes are expected in the range of 550 to 850 cm⁻¹. researchgate.net Furthermore, O-Ce-O vibrations, particularly relevant in cerium oxides or oxyhydroxides that might form in Ce(III) systems, have been observed between 450 and 700 cm⁻¹. rsc.org FT-IR has also been used to confirm the formation of crystalline cerium compounds, such as Ce(OH)₃, within layered double hydroxide (B78521) (LDH) structures containing Ce(III). mdpi.com

Raman Spectroscopy Raman spectroscopy complements FT-IR by detecting vibrations that result in a change in polarizability. It is particularly useful for studying symmetric stretching modes and inorganic frameworks. For solid this compound, characteristic Raman-active bands have been identified at 104, 187, and 217 cm⁻¹. osti.gov These findings are consistent with previous studies on CeCl₃ and other isostructural lanthanide chlorides, indicating similar vibrational characteristics across this class of compounds. osti.gov

Raman spectroscopy is also effective for studying this compound in solution. In aqueous CeCl₃ solutions, particularly with the addition of hydrochloric acid, the formation of chloro-complexes such as [Ce(OH₂)₉₋ₙClₙ]³⁻ⁿ (where n = 1, 2) has been detected. researchgate.net These chloro-complexes are generally weak and their presence diminishes rapidly upon dilution, disappearing at concentrations below 0.1 mol·L⁻¹. researchgate.net In cerium polyoxo nanoclusters, Raman peaks in the 200–400 cm⁻¹ range are consistent with Ce–Cl and Ce–OH₂O modes, while Ce–O stretching modes are observed around 450 cm⁻¹, similar to those found in CeO₂. rsc.org Raman analysis has also been applied to characterize monomeric CeCl₆²⁻ units, revealing average Ce-Cl bond distances of approximately 2.60-2.62 Å. rsc.org The application of ab initio molecular dynamics simulations is also being explored to predict and interpret the IR and Raman spectroscopic signatures of this compound species in complex environments like molten salt eutectic mixtures. digitellinc.com

Theoretical and Computational Investigations of Cerium Iii Chloride

Quantum Chemical Calculations on Cerium(III) Chloride Electronic Structure

Density Functional Theory (DFT) Studies on Bond Energies, Geometries, and Vibrational Spectra

Density Functional Theory (DFT) is a widely employed quantum chemical method for studying the molecular and chemical properties of cerium(III) complexes, including optimized geometric parameters, Mulliken charges, thermodynamic parameters, and vibrational frequencies orientjchem.org. DFT calculations are considered cost-effective for approximating electron correlation effects rsc.org.

Studies on cerium(III) complexes, which often involve CeCl₃ as a precursor, have utilized various DFT methods, such as B3LYP, B3PW91, mPW1PW91, and PBEPBE, often in conjunction with effective core potentials like the Stuttgart Dresden (SDD) basis set for cerium orientjchem.org. These calculations provide insights into:

Geometries: Optimized structures, including bond lengths and angles, are predicted. For instance, in some Ce(III) complexes, Ce-O distances range from 2.390(3)–2.505(3) Å, and Ce-N distances are around 2.659(2)–2.697(2) Å rsc.org.

Bond Energies: While not explicitly detailed for CeCl₃ directly in the provided snippets, DFT studies on related cerium complexes have investigated the influence of ligands on the atomic charge on the cerium ion and its relationship with geometric parameters preprints.orgfrontiersin.org. The charge on the Ce(III) ion can vary between approximately +2.3e and +4.5e depending on the DFT method and complex studied preprints.orgfrontiersin.org.

Vibrational Spectra: DFT calculations are crucial for interpreting experimental IR and Raman spectra by predicting harmonic vibrational wavenumbers and their scattering activities orientjchem.orgpreprints.org. For example, studies have confirmed C=C stretching vibrations in aromatic compounds within cerium complexes and assigned Ce-N stretching vibrations below 400 cm⁻¹ orientjchem.org. The Ce-O stretching vibration in some Nd(III) complexes (related to Ce(III)) is predicted around 459 cm⁻¹ by DFT mdpi.com.

Table 1: Selected Optimized Geometrical Parameters and Charges from DFT Studies on Cerium(III) Complexes (Illustrative Data)

ParameterValue Range (Å or e)DFT Method ExamplesSource
Ce-O Bond Length2.390 - 2.505 Å- rsc.org
Ce-N Bond Length2.659 - 2.697 Å- rsc.org
Ce(III) Atomic Charge+2.3 to +4.5 eB3LYP, CAM-B3LYP, M06-2X preprints.orgfrontiersin.org

Ab Initio Methods for Electronic Configuration Analysis

Ab initio methods are employed to analyze the electronic configuration of cerium(III) and its complexes, providing a more rigorous treatment of electron correlation compared to some DFT approaches rsc.org. These methods are particularly important for understanding the complex f-orbital interactions in lanthanide systems.

For Ce³⁺, the ground state is ²F, which splits into ²F₅/₂ and ²F₇/₂ due to spin-orbit coupling mdpi.commdpi.com. The excited 5d subshell is also split into five Kramers doublets by ligand-field interactions and spin-orbit coupling acs.org. Ab initio calculations have been used to analyze the 4f¹ → 4f⁰5d¹ transitions in Ce³⁺-doped systems, providing insights into these energy levels sonar.ch. The inclusion of spin-orbit coupling through energy-adjusted ab initio spin-orbit operators is crucial for accurately describing the electronic structure of cerium-based systems researchgate.net. These calculations can predict molecular constants and energy levels that show good agreement with experimental data researchgate.net.

Molecular Dynamics Simulations of this compound in Solution and Solid State

Molecular Dynamics (MD) simulations are used to investigate the structural and dynamical properties of this compound in various environments.

In Solution: Quantum Mechanical Charge Field (QMCF) MD approaches have been used to study the Ce³⁺ ion in an aqueous environment. These simulations provide insights into the hydration structure, showing a first shell coordination of approximately 9.1 water molecules around the Ce³⁺ ion researchgate.net. The ion-oxygen stretching motion's wavenumber and structural values obtained from simulations show excellent agreement with experimental results researchgate.net. In aqueous solutions, hydrated Ce³⁺ cations exist in equilibrium, often as [Ce(H₂O)₉]³⁺ (nonaaqua-cerium(III) complex) with a trigonal prism, square face tricapped (TPRS-9) structure (D₃h symmetry), and a partially dissociated species, [Ce(H₂O)₈]³⁺ mdpi.commdpi.comacs.org. The Ce³⁺-O scattering distance has been reported around 2.541 Å in sulfuric acid solutions umich.edu. MD simulations have also explored the interaction of CeCl₃ with DNA sequences, showing its influence on conformational changes like the B-to-Z DNA transition nih.govacs.org.

In Solid State: While less detailed information on CeCl₃ solid-state MD simulations was found in the provided snippets, related work on molten salts containing CeCl₃ has been explored computationally. For instance, the solvation energy of neutral units like MgCl₂ in molten NaCl has been studied, with the methodology extendable to actinide fuels like UCl₃, which involves replacing interaction parameters at the classical MD level osti.gov. Additionally, the heat of mixing (ΔmixH) for alkali chloride melts with CeCl₃ has been computationally reproduced, showing negative values that become more negative with increasing alkali radius, indicative of short-range ordering nih.gov.

Computational Modeling of Catalytic Cycles Involving this compound

Computational modeling plays a significant role in understanding and optimizing catalytic cycles involving this compound. CeCl₃ and its complexes are known to act as catalysts in various organic reactions orientjchem.orgacs.org.

Photocatalysis: [Ce(III)Cl₆]³⁻ has been studied as a photocatalyst that absorbs UV light and can functionalize C-X bonds (X = Cl, Br, I) acs.org. Time-resolved X-ray liquidography (TRXL) combined with computational analysis has revealed structural dynamics during photocatalysis. Upon photoexcitation, the Ce-Cl bonds in [Ce(III)Cl₆]³⁻ contract, and further contraction occurs upon oxidation to [Ce(IV)Cl₆]²⁻ acs.org. The Ce-Cl distance contracts by approximately 0.16 Å from 2.753 Å in the ground state to 2.593 Å in the excited state acs.org. Computational studies can help in proposing reaction schemes and understanding the photophysical properties and intermediate species involved in these catalytic processes acs.org.

Table 2: Ce-Cl Bond Lengths in [Ce(III)Cl₆]³⁻ (Å)

StateCe-Cl Bond Length (Å)Source
Ground State2.753 acs.org
Excited State2.593 acs.org

Ligand Field Theory and its Application to Cerium(III) Complexes

Ligand Field Theory (LFT) is essential for understanding the electronic and spectroscopic properties of cerium(III) complexes. The 4f¹ electron configuration of Ce³⁺ leads to a ²F ground state, which is split by spin-orbit coupling into ²F₅/₂ and ²F₇/₂ terms rsc.orgmdpi.commdpi.comacs.org. The excited 5d subshell is also split by ligand-field interactions and spin-orbit coupling into five Kramers doublets acs.org.

The crystal-field splitting, which is a key aspect of LFT, depends on the type of ligands and the symmetry of the coordination environment mdpi.commdpi.com. For Ce³⁺, the 5d subshell splitting can be around 10,000 cm⁻¹ mdpi.commdpi.com. LFT helps explain the absorption and emission spectra of Ce(III) complexes, where the 4f-5d transitions are typically strong and parity-allowed mdpi.commdpi.com. The position of these absorption bands can significantly depend on the solvent and the relative position of the frontier orbitals of the metal center and the ligand mdpi.comacs.org. Computational approaches, including ab initio methods, are used to calculate these 4f¹ → 4f⁰5d¹ transitions and determine parameters like the D(fd) parameter and the ligand field potential sonar.ch.

Thermodynamic Parameter Predictions for CeCl₃ Reactions

Computational methods are increasingly used to predict thermodynamic parameters for reactions involving this compound. These predictions are crucial for understanding reaction feasibility, equilibrium, and the stability of various species.

Heat of Mixing: As mentioned in section 7.2, computational approaches have successfully reproduced the heat of mixing (ΔmixH) for alkali chloride melts with CeCl₃, showing negative values that become more negative with increasing alkali radius nih.gov. This indicates strong interactions and short-range ordering in these molten salt systems nih.gov.

Reaction Enthalpies and Gibbs Free Energy: DFT studies on cerium(III) complexes have included the prediction of thermodynamic parameters orientjchem.org. More broadly, computational thermodynamics aims to describe the composition of materials in equilibrium by minimizing the Gibbs Free Energy uni-mainz.derilem.net. While specific detailed predictions for CeCl₃ reactions were not extensively found, the general methodology involves calculating formation enthalpies, Gibbs free energies, and entropies for reactants and products to determine reaction thermodynamics uni-mainz.derilem.net. This can involve fitting experimental data or using first-principles calculations. For example, in the context of molten salt electrorefining, computational models are developed to simulate transport phenomena and electrochemical reactions, and these models are validated by comparing derived properties like diffusion coefficients and apparent potentials with experimental data researchgate.net.

Fundamental Interactions of Cerium Iii Species in Biological and Environmental Systems

Binding Interactions of Cerium(III) Chloride with Biological Ligands In Vitro

Cerium(III) ions exhibit a strong affinity for various biological macromolecules, a characteristic dictated by their high charge density and ability to coordinate with electron-donating atoms like oxygen and nitrogen. This section details the fundamental interactions of this compound with key biological ligands as observed in controlled laboratory settings.

Complexation with Amino Acids, Peptides, and Proteins

The interaction of Ce(III) with proteins and their constituent amino acids and peptides is primarily governed by electrostatic forces, leading to the formation of coordination complexes. The carboxylate groups of acidic amino acids (aspartic acid, glutamic acid) and the nitrogen atoms in the imidazole (B134444) ring of histidine are significant binding sites.

Research has shown that Ce(III) can coordinate with both the carboxyl and amine groups of amino acids like L-valine, L-serine, and L-isoleucine to form stable complexes. Spectroscopic studies confirm that these amino acids can act as bidentate ligands, binding the cerium ion through both their carboxylate oxygen and amino nitrogen atoms.

In larger protein structures, Ce(III) binding can induce significant conformational changes. For instance, studies on the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (Rubisco) revealed that Ce(III) binds directly to the protein, with an estimated 1.52 binding sites per protein molecule. nih.gov Extended X-ray absorption fine-structure (EXAFS) analysis showed that the bound Ce(III) is coordinated with eight oxygen atoms in the first shell and six in the second, suggesting interaction with multiple amino acid residues. nih.gov This binding was found to quench the intrinsic fluorescence of Rubisco. nih.gov

Similarly, Ce(III) interacts with Human Serum Albumin (HSA), a major transport protein in the blood. Isothermal titration calorimetry has been used to study the thermodynamics of this interaction, revealing a complex binding process that affects the protein's biochemical and biophysical properties. The interaction of Ce(III) with human lactoferrin, a protein from the transferrin family, is also well-documented. It has been shown that Ce(III) can bind to the specific iron(III)-binding sites of the protein. researchgate.net

Furthermore, Ce(III) can induce the aggregation of proteins, such as human erythrocyte membrane proteins. This process is initiated by the rapid, non-covalent binding of Ce(III), which cross-links protein molecules. This is followed by slower conformational changes, including a decrease in alpha-helix and beta-sheet content, and can also involve oxidative cross-linking through disulfide bond formation. scilit.com

Specific peptide sequences, particularly those containing EF-hand motifs found in calcium-binding proteins like calmodulin, exhibit a strong affinity for Ce(III). Studies using a peptide sequence derived from the EF-hand loop I of calmodulin have determined a dissociation constant (K D ) of 1.3 ± 0.1 µM for Ce(III) binding when the peptide is immobilized on a gold surface. researchgate.net This affinity is comparable to that observed for similar peptides in solution, indicating that the EF-hand motif is a robust binding site for cerium ions. researchgate.net

Table 1: Summary of Cerium(III) Interactions with Proteins and Peptides

Biological Ligand Method of Study Key Findings Dissociation Constant (K D )
Rubisco Fluorescence Spectroscopy, EXAFS Direct binding, 1.52 sites/protein ; coordination with oxygen atoms; fluorescence quenching. nih.gov Not Reported
Human Erythrocyte Membrane Proteins SDS-PAGE, Light Scattering, Fluorescence, CD, FTIR Induces protein aggregation via non-covalent binding and oxidative cross-linking; causes conformational changes. scilit.com Not Reported
Human Lactoferrin UV difference spectroscopy Binds to the specific Fe(III) binding sites. researchgate.net Not Reported
Human Serum Albumin (HSA) Isothermal Titration Calorimetry Complex thermodynamic interaction affecting protein properties. Not Reported

Mechanisms of Cellular Uptake and Intracellular Localization of Cerium(III) Species In Vitro

The entry of cerium(III) species into cells is a complex process mediated by various cellular mechanisms. In vitro studies, primarily using cerium oxide nanoparticles but providing insights into the behavior of cerium ions, indicate that uptake is an energy-dependent process. nih.govtandfonline.com The primary route of entry into cells is through endocytosis, a process where the cell membrane engulfs substances. nih.gov

Specifically, pathways such as clathrin-mediated endocytosis and caveolae-mediated endocytosis have been identified as key mechanisms for the internalization of cerium-containing nanoparticles. nih.govrsc.org The efficiency and preferential pathway for uptake can be influenced by the surface charge of the cerium species. For example, some studies have shown preferential uptake of negatively charged nanoparticles, which is attributed to interactions with cationic sites on the cell membrane, leading to the formation of clusters that are then internalized. researchgate.net

Once inside the cell, cerium species are trafficked to various subcellular compartments. A significant portion is localized within the endo-lysosomal pathway. nih.govesrf.frnih.govnanotheranosticlab.comesrf.fr Lysosomes, which are acidic organelles, are a major site of accumulation. nih.govscilit.com Electron microprobe analysis has confirmed the lysosomal localization of cerium and has shown that it can co-precipitate with phosphorus within these organelles. nih.govscilit.com

Beyond the lysosomes, cerium has been found distributed in multiple other cellular locations, including the mitochondria, endoplasmic reticulum, the cytoplasm, and even the nucleus. nih.govrsc.org The specific subcellular distribution can depend on the cell type and the charge of the cerium species. For instance, in cardiac myocytes, positively charged ceria nanoparticles were found in both the cytoplasm and lysosomes, while neutral nanoparticles were predominantly found in the cytoplasm. nanotheranosticlab.com The ability of cerium ions to diffuse from the acidic environment of the lysosome into the more neutral cytosol has been proposed as a mechanism for its broader intracellular activity. esrf.fresrf.fr

This compound in Biosensing and Bioimaging Probes (Chemical Principles)

The unique spectroscopic properties of the cerium(III) ion form the chemical basis for its use in biosensing and bioimaging. The primary principle revolves around the fluorescence of Ce(III), which results from a 5d→4f electronic transition. This transition is spin- and parity-allowed, leading to a short excited-state lifetime, typically in the nanosecond range. nih.gov

The fluorescence of Ce(III) is highly sensitive to its coordination environment. When Ce(III) binds to a biological molecule or a specifically designed ligand, its fluorescence properties (intensity, wavelength, and lifetime) can change significantly. This change serves as the detection signal.

A common strategy in biosensing is the "turn-on" or "turn-off" fluorescence mechanism. A fluorescent probe can be designed where a ligand is initially non-fluorescent or weakly fluorescent. Upon binding to Ce(III), a highly fluorescent complex is formed, "turning on" the signal. For example, a tridentate-based oxazolidine (B1195125) ligand has been developed as a highly selective fluorescent probe for Ce(III). researchgate.net The formation of the TN-Ce(III) complex results in a significant increase in fluorescence intensity, allowing for the detection of Ce(III) ions with a limit of detection in the nanomolar range. researchgate.net

Conversely, a "turn-off" mechanism can be employed where a fluorescent Ce(III) complex is quenched upon interaction with the target analyte. The principle of chelation-enhanced fluorescence (CHEF) is central to many of these sensors. The ligand shields the Ce(III) ion from solvent molecules (like water) that can quench its fluorescence, thereby enhancing the emission. nih.gov

The binding event itself can be highly specific. Schiff base molecules, for instance, are effective ligands for creating Ce(III)-selective sensors due to the favorable hard-hard interaction between the oxygen and nitrogen donor atoms of the Schiff base and the hard Lewis acid Ce(III) ion. researchgate.netresearchgate.net The stoichiometry of the binding, often a 1:1 ratio between the probe molecule and the cerium ion, is a critical factor in the sensor's response. researchgate.netnih.gov These principles allow for the design of probes that can selectively detect Ce(III) or, alternatively, use Ce(III) as a reporter to detect other biomolecules, such as glutathione. nih.gov

Environmental Fate and Speciation of this compound in Aqueous Systems

The behavior of this compound in the environment is dictated by its aqueous chemistry, particularly its solubility and hydrolysis. As an emerging contaminant, understanding its speciation in natural waters is crucial for assessing its bioavailability and potential impact.

Solubility and Hydrolysis Behavior in Natural Water Matrices

This compound is highly soluble in water. nih.govwikipedia.org When dissolved, it dissociates to form the hydrated cerium(III) cation, [Ce(H 2 O) n ] 3+ . X-ray scattering studies have shown that Ce(III) in aqueous solution exists predominantly as an equilibrium between nine-coordinate ([Ce(H 2 O) 9 ] 3+ ) and eight-coordinate ([Ce(H 2 O) 8 ] 3+ ) aqua-ions. acs.org

The speciation of Ce(III) is highly dependent on the pH of the water. In acidic to near-neutral conditions (pH below ~7), the soluble hydrated cations are the dominant species. acs.orgescholarship.org However, as the pH increases into the alkaline range, hydrolysis occurs, leading to the formation of various hydroxide (B78521) species.

The hydrolysis of Ce(III) proceeds through a series of steps, forming species such as [Ce(OH)] 2+ , [Ce(OH) 2 ] + , and ultimately precipitating as the highly insoluble solid cerium(III) hydroxide, Ce(OH) 3 . nih.govrsc.org Pourbaix diagrams indicate that solid Ce(OH) 3 is the stable phase only under alkaline conditions, typically above pH 10. rsc.org The formation of Ce(OH) 3 significantly reduces the concentration of dissolved cerium in the water column.

In natural water matrices, other ions can also influence the speciation of Ce(III). Anions such as sulfate (B86663) (SO 4 2- ), carbonate (CO 3 2- ), and phosphate (B84403) (PO 4 3- ) can form stable complexes or insoluble precipitates with Ce(III). For example, in the presence of sulfate, species like [Ce(SO 4 )] + and [Ce(SO 4 ) 2 ] - can form. researchgate.net Cerium phosphate is extremely insoluble and its precipitation can effectively remove Ce(III) from solution. nih.gov The presence of natural organic matter (NOM) can also lead to the formation of soluble complexes, which can affect the bioavailability of cerium. nih.gov Due to its water solubility, this compound is expected to be mobile in the environment, although its transport will be significantly attenuated by precipitation and sorption processes, especially in non-acidic waters. fishersci.comfishersci.com

Table 2: Solubility of Selected Cerium Compounds

Compound Formula Solubility ( g/100 g H₂O) Reference
This compound CeCl₃ Highly Soluble nih.govwikipedia.org
Cerium(III) nitrate (B79036) Ce(NO₃)₃ Highly Soluble nih.gov
Cerium(III) sulfate Ce₂(SO₄)₃ Relatively Soluble nih.gov
Cerium(III) hydroxide Ce(OH)₃ Insoluble nih.gov
Cerium(IV) hydroxide Ce(OH)₄ Extremely Insoluble nih.gov

Adsorption and Desorption on Environmental Surfaces

The interaction of this compound with environmental surfaces is a critical determinant of its mobility, bioavailability, and ultimate fate in ecosystems. These interactions are predominantly governed by adsorption and desorption processes occurring at the interfaces of minerals, clays (B1170129), and organic matter.

Adsorption onto Mineral Surfaces

Cerium(III) ions exhibit a strong affinity for various mineral surfaces, a process influenced by the mineral's composition, surface charge, and the prevailing aqueous chemistry. Key minerals involved in the sorption of Cerium(III) include iron and manganese oxides, such as goethite and birnessite, as well as common silicate (B1173343) minerals like quartz.

Research indicates that the sorption of Ce(III) onto goethite and anatase surfaces proceeds without a change in its oxidation state. acs.org In contrast, interaction with manganese oxides like birnessite can lead to oxidative adsorption, a phenomenon discussed in detail in section 8.4.3. The adsorption process is often rapid, with studies on different soil types showing that Ce(III) adsorption is nearly complete in less than 0.5 minutes.

Adsorption onto Clay Minerals

Clay minerals, with their layered structures and high specific surface areas, are significant adsorbents for Cerium(III) in the environment. The primary mechanism of Ce(III) adsorption onto clays is often cation exchange, where Ce³⁺ ions replace other cations present in the clay's interlayer spaces or on its surface.

Studies on the adsorption of Cerium(III) by zeolites synthesized from kaolinite (B1170537) have shown that the process can be effectively described by the Langmuir isotherm model. nih.gov This suggests a monolayer adsorption process under the studied conditions. The maximum adsorption capacity for Ce³⁺ on high-purity sodalite synthesized from kaolinite was found to be 53 mg/g at pH 6.0 and 25 °C. nih.gov The adsorption kinetics were well-described by the pseudo-second-order model, indicating that the rate-limiting step may be chemisorption. nih.gov

The table below summarizes the Langmuir isotherm parameters for the adsorption of Cerium(III) on zeolites synthesized from kaolinite.

Adsorbentqₘ (mg/g)Kₗ (L/mg)Reference
Sodalite (from kaolinite)53->0.99 nih.gov
Zeolite A (from kaolinite)<53->0.99 nih.gov

Note: The specific value for the Langmuir constant (Kₗ) was not provided in the source.

Desorption from Mineral and Clay Surfaces

The desorption of Cerium(III) from mineral and clay surfaces determines its potential for remobilization into the environment. Desorption processes are influenced by changes in environmental conditions such as pH, ionic strength, and the presence of competing cations or complexing ligands.

Studies on various Chinese soils have shown that the desorption of Ce(III) is a relatively rapid process, generally completing within 1 to 30 minutes. mdpi.com The kinetics of desorption have been successfully modeled using the Elovich and parabolic-diffusion equations, depending on the soil type. mdpi.com For instance, the Elovich model provided the best fit for Ce(III) desorption from fluvo-aquic soil and black soil, while the parabolic-diffusion model was more suitable for red earth and loess soil. mdpi.com

The reversibility of Cerium(III) adsorption is a key factor in its long-term environmental behavior. While some adsorption processes can be reversible, the formation of strong surface complexes or polymerization of adsorbed species on the mineral surface can lead to irreversible binding. For example, in the case of cerium(IV) adsorption on kaolinite, the adsorbed polymeric species form strong bonds with the clay surface and are not easily desorbed by sulfuric acid. cambridge.org

Interaction with Organic Matter

Soil and aquatic organic matter, particularly humic and fulvic acids, play a crucial role in the speciation and mobility of Cerium(III). These complex organic molecules possess numerous functional groups, such as carboxylic and phenolic groups, that can form strong complexes with Ce³⁺ ions.

The complexation of lanthanides, including cerium, with humic and fulvic acids has been described using models like the Humic Ion-Binding Model V. figshare.com These models help in understanding the stability of the formed complexes. The stability of these complexes generally increases from Lanthanum to Lutetium, a phenomenon known as the lanthanide contraction effect. figshare.com The formation of stable complexes with dissolved organic matter can enhance the mobility of Cerium(III) in aquatic systems, while its association with solid-phase organic matter can lead to its sequestration in soils and sediments. The stability constants for Cerium(III) with glycolate, a simple organic acid, have been determined to be β₁=58.2 and β₂=444 at 20°C, indicating the formation of stable complexes. osti.gov

Redox Transformations of Cerium(III) in Environmental Contexts

Cerium is unique among the rare earth elements due to its ability to exist in two stable oxidation states in the environment: Ce(III) and Ce(IV). This dual valency plays a pivotal role in its geochemical behavior, influencing its solubility, mobility, and bioavailability. The transformation between these two oxidation states is governed by the redox conditions of the surrounding environment.

The standard redox potential (E°) of the Ce(IV)/Ce(III) couple is approximately +1.72 V, indicating that Ce(III) can be oxidized to Ce(IV) under sufficiently oxidizing conditions. wikipedia.org However, this value is highly dependent on factors such as pH and the presence of complexing ligands. nih.gov

Oxidation of Cerium(III)

The oxidation of dissolved Ce(III) to the less soluble Ce(IV) is a key process that leads to the removal of cerium from the aqueous phase and its enrichment in solid phases, a phenomenon known as a positive cerium anomaly. This oxidation can be mediated by both abiotic and biotic processes.

A primary driver of Ce(III) oxidation in the environment is its interaction with manganese oxides. Minerals such as birnessite (a form of MnO₂) are potent oxidants of Ce(III). acs.orgresearchgate.net The oxidation process involves the adsorption of Ce(III) onto the manganese oxide surface, followed by an electron transfer reaction where Ce(III) is oxidized to Ce(IV) and Mn(IV) or Mn(III) is reduced to Mn(II). acs.org This reaction leads to the precipitation of Ce(IV) oxides, often as nanoparticles, on the mineral surface. acs.orgresearchgate.net

Reduction of Cerium(IV)

The reduction of Ce(IV) back to the more soluble Ce(III) can lead to the remobilization of cerium from solid phases into the aqueous environment. This process is favored under reducing (anoxic) conditions, which can be found in environments such as waterlogged soils, anoxic sediments, and some groundwater systems.

Organic matter is a key reducing agent for Ce(IV) in the environment. In anoxic sediments, the degradation of organic matter by microorganisms creates reducing conditions that can facilitate the reduction of Ce(IV) oxides. taylors.edu.my The specific mechanisms of Ce(IV) reduction by dissolved organic matter are complex and can involve direct electron transfer from reduced functional groups within the organic molecules.

The redox potential of the environment is a critical factor controlling the stability of Ce(III) and Ce(IV). The table below illustrates the general relationship between redox potential and the dominant cerium species.

Redox ConditionApproximate Eh Range (V)Dominant Cerium SpeciesEnvironmental Context
Oxic> +0.4Ce(IV) (as CeO₂)Aerated surface waters, well-drained soils
Suboxic+0.1 to +0.4Mixed Ce(III)/Ce(IV)Transition zones between oxic and anoxic environments
Anoxic< +0.1Ce(III)Waterlogged soils, anoxic sediments, groundwater

Note: The Eh ranges are approximate and can vary depending on pH and other chemical factors.

The interplay between the oxidation of Ce(III) by manganese oxides and the reduction of Ce(IV) by organic matter and other reducing agents creates a dynamic cerium cycle in the environment. This cycle has significant implications for the distribution and fractionation of cerium relative to other rare earth elements, making the cerium anomaly a valuable proxy for paleo-redox conditions.

Future Directions and Advanced Research Perspectives for Cerium Iii Chloride

Integration of Cerium(III) Chloride into Multifunctional Systems

The integration of this compound into multifunctional systems represents a significant frontier, capitalizing on its diverse chemical and physical properties. As a Lewis acid, CeCl₃ is a valuable reagent in organic synthesis, facilitating regioselective reactions and enhancing reaction kinetics, making it a key component in complex synthetic pathways chemicalbook.comsamaterials.comresearchgate.net.

Beyond its role in catalysis, this compound serves as a precursor for the synthesis of cerium oxide (CeO₂) nanoparticles, which are being explored for biomedical applications and photocatalytic degradation processes sigmaaldrich.comchemimpex.comchemicalbook.comsigmaaldrich.comcenmed.com. Researchers are also utilizing CeCl₃ to fabricate thin films of CeO₂ on various substrates, such as glass, through techniques like spray pyrolysis sigmaaldrich.comchemicalbook.comsigmaaldrich.comcenmed.com. Furthermore, it acts as a dopant for the creation of zinc oxide (ZnO) and CeO₂ nanocrystals, enabling their use in electrochemical sensing of hydrogen peroxide and the photocatalytic degradation of organic dyes like Rhodamine B and Congo red sigmaaldrich.comsigmaaldrich.comcenmed.com.

In the realm of materials science, this compound is incorporated as an additive in corrosion-inhibiting formulations and coatings, offering enhanced protection for various materials sigmaaldrich.comchemicalbook.comsigmaaldrich.comcenmed.comresearchgate.net. Its application extends to the synthesis of carbon nanofiber composites, which are crucial for fabricating high-temperature polymer electrolyte membrane fuel cell cathodes sigmaaldrich.comchemicalbook.comsigmaaldrich.comcenmed.com. Moreover, this compound, when supported on silica (B1680970) gel in combination with sodium iodide, has been shown to effectively promote Michael-type additions, demonstrating its utility in diverse synthetic methodologies sigmaaldrich.comchemicalbook.comsigmaaldrich.comcenmed.com. The compound is also employed in the production of optical materials, including certain types of glasses and ceramics, where it influences their optical properties chemimpex.comnanorh.com. In the electronics industry, CeCl₃ is utilized in semiconductor manufacturing for the preparation of thin films and other electronic components, and in photoelectric applications nanorh.com. It is also a key component in the manufacture of phosphors for LED lighting and display technologies, contributing to improved brightness and efficiency chemimpex.comchemimpex.com.

Sustainable Chemistry and Circular Economy Approaches for this compound Use

The principles of sustainable chemistry and circular economy are increasingly guiding research into this compound, focusing on its eco-friendly attributes and the potential for its recovery and reuse. This compound is recognized as an eco-friendly Lewis acid due to its low toxicity, cost-effectiveness, widespread availability, and the ability to be reused and recovered from aqueous solutions researchgate.net. Its utility in green synthesis is exemplified by its role in the eco-friendly synthesis of methoxime derivatives from aromatic aldehydes and ketones, often without requiring stringent oxygen-free conditions chemicalbook.comresearchgate.netunr.edu.arroyalsocietypublishing.orgroyalsocietypublishing.org.

A significant area of focus is the recycling of cerium from waste streams. For instance, research has demonstrated the possibility of recovering cerium from sewage sludge generated during wastewater treatment, where this compound is employed as a coagulant for pollutant removal mdpi.comnih.govnih.govphosphorusplatform.euresearchgate.net. A detailed process has been developed to recover this compound heptahydrate from such sludge with high purity (98.6%) and yield (97.0%) mdpi.comnih.govresearchgate.net. This process involves the extraction of cerium and phosphorus from the sludge using hydrochloric acid, followed by the precipitation of cerium as cerium(III) oxalate, its decomposition to cerium(IV) oxide (CeO₂), and subsequent reaction with hydrochloric acid and hydrogen peroxide to yield this compound heptahydrate mdpi.comnih.govresearchgate.net. The recovered phosphorus can also be utilized, for example, for fertilization purposes, thus closing material loops and contributing to a circular economy nih.govnih.govresearchgate.net. Similar recovery efforts have been demonstrated for cerium chloride crystals from glass polishing slurry, involving leaching with HCl and H₂O₂ phosphorusplatform.eu.

Table 1: Cerium and Phosphorus Recovery from Brewery Wastewater Sludge mdpi.comnih.govresearchgate.net

ParameterOptimal ConditionCerium Recovery Efficiency (%)Phosphorus Recovery Efficiency (%)
HCl mass per 1 g of sludge0.35 g99.697.5
Reaction time40 min--
Extractant volume per 1 g of sludge25 mL--

Applications in Emerging Technologies Beyond Current Scope

This compound is poised to play a crucial role in several emerging technologies that extend beyond its traditional applications. One promising area is its potential as a component in nonlinear optical crystals. These materials are capable of altering the frequency of light and hold significant promise for applications in biodiagnostics, telecommunications, and quantum computing uah.edu. The incorporation of various anions and metals into cerium crystals is being explored to introduce new optical and magnetic properties uah.edu.

In the field of energy storage, cerium is being investigated for its use in grid-scale flow batteries. Cerium-based flow batteries offer the advantage of storing energy at a relatively high voltage and at a low cost eurekalert.orginnovationnewsnetwork.com. Ongoing research aims to enhance the efficiency of these batteries by gaining a deeper understanding of how cerium ions behave in acidic electrolytes during charge transfer, with the goal of minimizing voltage loss during charging and discharging cycles eurekalert.orginnovationnewsnetwork.comacs.org.

Furthermore, cerium-based photocatalysts are demonstrating significant potential for efficient and cost-effective photocatalysis. These systems enable the activation of various chemical bonds, including carbon-hydrogen (C–H), carbon-halogen (C–X), and carbon-carbon (C–C) bonds, opening doors for novel synthetic routes and environmental applications acs.org. This compound is also being explored as an additive in Perovskite Solar Cells to enhance their efficiency and stability sigmaaldrich.com.

Artificial Intelligence and Machine Learning in Predicting this compound Reactivity and Properties

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, offering powerful tools for predicting the reactivity and properties of compounds like this compound. AI and ML are accelerating the discovery and exploration of new rare-earth compounds sciencedaily.cominspenet.com.

Researchers have successfully trained machine learning models to assess the stability of rare-earth compounds, including those containing cerium. These models utilize extensive databases of formation enthalpy and atomic features, often generated through high-throughput density-functional theory (DFT) calculations sciencedaily.cominspenet.comarxiv.org. The Sure Independence Screening and Sparsifying Operator (SISSO) method, a descriptor-based machine learning approach, is employed for training and testing the formation enthalpies of rare-earth compounds. This approach provides quantitative guidance for compositional considerations and aids in the discovery of new metastable materials inspenet.comarxiv.org.

AI and ML are also critical for the high-throughput screening of ligands in rare-earth separations. Deep neural networks, trained on available experimental data, can accurately predict distribution coefficients for the solvent extraction of lanthanide ions. This predictive capability significantly accelerates the identification of suitable ligands for enhanced separation performance, utilizing a combined representation of ligands with molecular physicochemical descriptors and atomic extended-connectivity fingerprints acs.org. The increasing demand for rare earth elements in AI hardware, such as for data storage and processors in complex learning systems, further underscores the symbiotic relationship between AI and rare earth research metal.com.

Q & A

Q. What are the recommended methods for synthesizing anhydrous Cerium(III) chloride from its hydrate forms?

To synthesize anhydrous CeCl₃ from its hydrated form (CeCl₃·7H₂O), researchers commonly employ dehydration techniques under controlled conditions:

  • Thionyl Chloride Method : Heat the heptahydrate with excess thionyl chloride (SOCl₂) at reflux for 3 hours. This method minimizes hydrolysis and yields high-purity anhydrous CeCl₃ .
  • Ammonium Chloride Method : Mix the heptahydrate with 4–6 equivalents of NH₄Cl and heat under high vacuum (400°C). This approach avoids oxide formation but requires careful temperature control .
  • Direct Synthesis : React metallic cerium with dry HCl gas at elevated temperatures. This method is suitable for large-scale production but necessitates rigorous exclusion of moisture .

Q. How should researchers handle and store this compound to prevent degradation?

  • Handling : Use inert-atmosphere techniques (gloveboxes or Schlenk lines) to avoid hydrolysis. Wear PPE (gloves, goggles) due to its corrosive nature and potential organ damage from prolonged exposure .
  • Storage : Keep anhydrous CeCl₃ in airtight containers under argon or nitrogen. Hydrated forms should be stored at 2–8°C in desiccators to prevent deliquescence .

Q. What spectroscopic and analytical techniques are effective for characterizing this compound purity and structure?

  • X-ray Diffraction (XRD) : Determines crystallinity and phase purity by comparing observed patterns with reference data (e.g., ICDD PDF-4+ database) .
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantifies trace metal impurities (e.g., La, Pr) to validate ≥99.9% purity .
  • Thermogravimetric Analysis (TGA) : Measures dehydration steps (e.g., CeCl₃·7H₂O → CeCl₃) by tracking mass loss between 30–400°C .

Advanced Research Questions

Q. How does this compound act as a Lewis acid catalyst in Luche reductions, and what parameters optimize its efficiency?

In Luche reductions (selective 1,2-reduction of α,β-unsaturated ketones), CeCl₃ coordinates to carbonyl oxygen, polarizing the C=O bond and facilitating hydride transfer from NaBH₄. Key optimization parameters include:

  • Solvent System : Use CeCl₃·7H₂O in methanol/water (9:1) to stabilize the cerium complex and enhance selectivity .
  • Stoichiometry : A 1:1 molar ratio of CeCl₃ to substrate minimizes side reactions (e.g., over-reduction) .
  • Temperature : Reactions typically proceed at 0–25°C; higher temperatures may destabilize the cerium-hydride intermediate .

Q. What methodologies address discrepancies in reported catalytic activities of this compound in C-C bond cleavage reactions?

Contradictions in catalytic activity often arise from variations in:

  • Hydration State : Anhydrous CeCl₃ (MFCD00010929) exhibits higher Lewis acidity than hydrated forms due to reduced steric hindrance .
  • Counterion Effects : Co-presence of NH₄⁺ (from CeCl₃·7H₂O synthesis) may alter reaction pathways. Purify CeCl₃ via sublimation under vacuum to remove residual ammonium salts .
  • Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate species and validate proposed mechanisms .

Q. What strategies mitigate hydrolysis of this compound in sol-gel synthesis of CeO₂ nanoparticles?

To prevent premature hydrolysis during sol-gel synthesis:

  • Precursor Stabilization : Dissolve CeCl₃ in anhydrous ethanol with 1–2% acetylacetone (chelating agent) to delay gelation .
  • Controlled Hydrolysis : Add water dropwise under vigorous stirring at pH 3–4 (adjusted with HNO₃) to ensure uniform nucleation .
  • Post-Synthesis Treatment : Calcine the gel at 500°C for 2 hours to convert CeOCl intermediates to pure CeO₂ .

Data Contradiction Analysis

Q. How can researchers resolve conflicting data on the redox behavior of this compound in aqueous vs. non-aqueous media?

  • Aqueous Systems : Ce³⁺ oxidizes to Ce⁴⁺ at pH > 3, forming CeO₂·nH₂O precipitates. Use cyclic voltammetry (CV) in 0.1 M HNO₃ to observe reversible Ce³⁺/Ce⁴⁺ transitions .
  • Non-Aqueous Systems : In acetonitrile, CeCl₃ remains stable as [CeCl₆]³⁻ complexes. Pair UV-Vis spectroscopy (λ = 240 nm for Ce³⁺) with electrochemical studies to confirm speciation .

Tables for Key Properties

Property Value Reference
Molecular Weight (CeCl₃)246.48 g/mol
Melting Point (CeCl₃)817°C
Solubility in H₂O (25°C)100 g/100 mL (hydrated form)
Lewis Acidity (Gutmann-Beckett)AN = 78.3 (anhydrous CeCl₃)

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